molecular formula C13H14ClN3O3S2 B12202895 N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12202895
M. Wt: 359.9 g/mol
InChI Key: LKRRMFYEQGGVHT-UHFFFAOYSA-N
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Description

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorobenzyl group, a sulfonyl group, and a thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide involves several steps, typically starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzylamine with sulfur and nitrogen sources can lead to the formation of the thiadiazole ring. The subsequent introduction of the sulfonyl group and the propanamide moiety requires additional steps, often involving sulfonyl chlorides and amide coupling reagents. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the sulfonyl group.

    Substitution: The chlorobenzyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group and the thiadiazole ring are likely to play key roles in its activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide can be compared with other thiadiazole derivatives. Similar compounds include:

Properties

Molecular Formula

C13H14ClN3O3S2

Molecular Weight

359.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H14ClN3O3S2/c1-8(2)11(18)15-12-16-17-13(21-12)22(19,20)7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18)

InChI Key

LKRRMFYEQGGVHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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